6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
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Overview
Description
6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: FMP , is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The pyridazinone core consists of a pyridazine ring fused with a ketone group (C=O) at position 3.
- The furan substituent (furan-2-yl) is attached to one of the carbon atoms in the pyridazine ring.
- The methylpiperazine moiety (4-methylpiperazin-1-yl)methyl] is linked to another carbon atom in the pyridazine ring.
Preparation Methods
Synthetic Routes:
Heterocyclization Approach:
Cyclization of Pyridazine Hydrazones:
Industrial Production:
- While FMP is not produced on a large scale industrially, research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
FMP undergoes various reactions:
Oxidation: FMP can be oxidized to form its corresponding pyridazinone N-oxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The furan-2-yl group can be substituted with other functional groups.
Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Scientific Research Applications
FMP finds applications in several fields:
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Molecular Targets: FMP likely interacts with proteins or nucleic acids.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- FMP’s uniqueness lies in its combination of furan, pyridazine, and methylpiperazine moieties.
- Similar Compounds: None with precisely the same structure, but related pyridazinones exist.
Properties
Molecular Formula |
C14H18N4O2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C14H18N4O2/c1-16-6-8-17(9-7-16)11-18-14(19)5-4-12(15-18)13-3-2-10-20-13/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
FXEFVRYMOKTCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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